(3-Aminopropil)(3-fenilpropil)amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

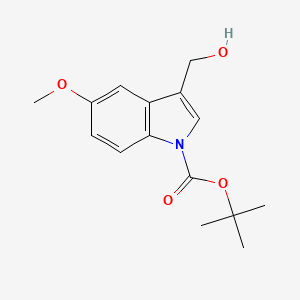

The compound "(3-Aminopropyl)(3-phenylpropyl)amine" is a biogenic amine that can be synthesized through various chemical reactions. It is structurally related to compounds that have been studied for their role in the formation of acrylamide, a potential carcinogen, during the heating of food products, as well as for their ability to form complexes with metal ions, which could be useful in sensing applications.

Synthesis Analysis

The synthesis of related amines has been explored in several studies. For instance, 3-aminopropionamide (3-APA), a compound structurally similar to "(3-Aminopropyl)(3-phenylpropyl)amine," is formed during the storage of potatoes and is a potent precursor in acrylamide formation when heated . Another related compound, bi(2-aminoethyl)-(3-aminopropyl)amine, was synthesized through addition and hydrogenation reactions, achieving a high yield and purity . Additionally, macrocyclic compounds containing tris(3-aminopropyl)amine units were synthesized using Pd(0)-catalyzed amination, demonstrating the versatility of aminopropyl-based compounds in synthesis .

Molecular Structure Analysis

The molecular structure of aminopropyl-based compounds can vary significantly. For example, a nickel(II) mixed complex derived from 2-aminoethyl-bi(3-bi-aminopropyl)amine exhibits a distorted octahedral geometry around the Ni2+ ion . This indicates that the aminopropyl moiety can participate in complex geometries when coordinated with metal ions. The planarity of the central bis-lactim ether ring in a related compound, 8-isopropyl-7,10-dimethoxy-3-phenyl-1-oxa-2,6,9-triazaspiro[4.5]deca-2,6,9-triene, suggests that the aminopropyl group can also contribute to the stabilization of flat molecular structures .

Chemical Reactions Analysis

The reactivity of aminopropyl-based compounds is highlighted by their role in the formation of acrylamide. The study on 3-APA showed that it is an effective precursor of acrylamide, especially when heated under aqueous conditions . This suggests that "(3-Aminopropyl)(3-phenylpropyl)amine" could also participate in similar reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminopropyl-based compounds can be influenced by their substituents. For instance, the introduction of N-phenyl substituents to aminostilbenes leads to a more planar ground-state geometry, a red shift in absorption and fluorescence spectra, and a larger charge-transfer character for the fluorescent excited state . This "amino conjugation effect" could be relevant to the properties of "(3-Aminopropyl)(3-phenylpropyl)amine" as well. The synthesis of macrocyclic compounds with tris(3-aminopropyl)amine units also revealed their potential as detectors for metal cations due to the enhancement of fluorescence upon binding .

Aplicaciones Científicas De Investigación

Síntesis de compuestos macrocíclicos

(3-Aminopropil)(3-fenilpropil)amina se utiliza en la síntesis de una variedad de compuestos poliazaciclicos macrocíclicos. Estos compuestos comprenden unidades estructurales de tris (3-aminopropil)amina (TRPN) y oxadiaminas, decoradas con uno o dos grupos fluoróforos (dansil o quinolina) en diferentes átomos de nitrógeno . La síntesis se lleva a cabo mediante aminación catalizada por Pd (0) .

Estudios espectroscópicos

Se estudian las propiedades espectrofotométricas y fluorescentes de los compuestos objetivo sintetizados utilizando this compound. Se investiga su coordinación con cationes metálicos utilizando UV-vis, espectros de fluorescencia, así como titulación de RMN .

Detección de cationes metálicos

Los compuestos sintetizados utilizando this compound se pueden utilizar para el reconocimiento molecular de cationes . Se estableció la estequiometría y las constantes de unión de varios complejos con Cu (II), Zn (II), Cd (II), Pb (II) y Hg (II) . Tres de los seis macrociclos estudiados se pueden considerar como detectores prospectivos de cationes Zn (II) debido a la mejora sustancial de la fluorescencia .

Reconocimiento de aniones

This compound receptores tripolares con estructura de columna vertebral se utilizan para explorar la posibilidad de un reconocimiento aniónico particular . Estos receptores están diseñados para detectar aniones azida, de forma colorimétrica y se unen al anión azida con mayor fuerza que cualquier otro anión, como acetato y cianuro .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Research on tris(3-aminopropyl)amine-based receptors is ongoing. Future directions could include the development of receptors for other anions and the exploration of other potential applications of these receptors . For example, tris(3-aminopropyl)amine-based receptors could potentially be used in water softening applications .

Propiedades

IUPAC Name |

N'-(3-phenylpropyl)propane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c13-9-5-11-14-10-4-8-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQFEIUOCUWSAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449620 |

Source

|

| Record name | (3-aminopropyl)(3-phenylpropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67884-81-5 |

Source

|

| Record name | (3-aminopropyl)(3-phenylpropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2-Bis(diphenyphosphino)ethane]dichloroiron(II)](/img/structure/B1278393.png)

![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)